3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid
Description
3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for pharmaceutical research.
Properties
Molecular Formula |
C10H6F3NO3 |
|---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
3-amino-5-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)4-1-2-6-5(3-4)7(14)8(17-6)9(15)16/h1-3H,14H2,(H,15,16) |
InChI Key |
OXSPPIYAJPASEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(O2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)benzofuran-2-carboxylic acid.
Amination: The carboxylic acid is then subjected to amination reactions to introduce the amino group at the 3-position.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Major products formed from these reactions include substituted benzofuran derivatives with potential biological activities.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H8F3N1O2
- Molecular Weight : 245.15 g/mol
- CAS Number : 1609354-00-8
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve its pharmacokinetic properties. The benzofuran structure is known for its biological activity, making this compound a candidate for further exploration in drug development.
Pharmaceutical Development
-
Medicinal Chemistry :
- The compound has shown promise as a scaffold for designing new drugs due to its structural features that allow for interactions with various biological targets. It is suggested that compounds with similar structures display antioxidant properties, indicating potential therapeutic benefits in oxidative stress-related diseases.
-
Anti-inflammatory and Analgesic Agents :
- Research has indicated that derivatives of benzofuran containing trifluoromethyl groups can exhibit anti-inflammatory and analgesic activities. This suggests that 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid could be explored as a lead compound in developing new anti-inflammatory medications .
- Antimicrobial Activity :
Interaction Studies
Understanding how 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid interacts with biological systems is crucial for elucidating its therapeutic roles. Interaction studies may involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanistic Studies : Investigating the biochemical pathways influenced by the compound.
Case Studies and Research Findings
Several studies have highlighted the biological significance of benzofuran derivatives:
-
Structure–Activity Relationship (SAR) :
- A series of benzofuran derivatives were synthesized and evaluated for their binding capacities to various targets. Compounds with trifluoromethyl substitutions demonstrated improved binding affinities compared to their unsubstituted counterparts, emphasizing the importance of such modifications in enhancing biological activity .
- Antimicrobial Evaluation :
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell growth and proliferation, leading to its anti-tumor effects.
Comparison with Similar Compounds
3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives:
Similar Compounds: Examples include 3-Amino-5-(trifluoromethyl)benzoic acid and 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylic acid.
This compound’s unique properties and diverse applications make it a valuable subject of research in various scientific fields.
Biological Activity
3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group attached to the benzofuran moiety enhances its chemical properties, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H8F3N O2
- Molecular Weight : 245.15 g/mol
- CAS Number : 1609354-00-8
The presence of the trifluoromethyl group is known to improve pharmacodynamic and pharmacokinetic properties, such as binding affinity and membrane permeability, which are crucial in drug development .
Anti-inflammatory and Analgesic Effects
The introduction of the trifluoromethyl group in benzofuran derivatives has been associated with enhanced anti-inflammatory and analgesic activities. A study synthesized various pyrazole derivatives containing benzofuran and reported their effectiveness as anti-inflammatory agents. This suggests that 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid may exhibit similar therapeutic effects .
Anticancer Activity
The anticancer potential of benzofuran derivatives is well-documented. In particular, compounds similar to 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid have shown promising results against various cancer cell lines. For instance, the introduction of specific substituents at certain positions on the benzofuran ring has been linked to increased antiproliferative activity .
A comparison of different benzofuran derivatives revealed that modifications can lead to significant variations in their potency against cancer cells. For example, certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .
The biological activity of 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid is likely mediated through interactions with specific molecular targets involved in cell signaling pathways. The trifluoromethyl group may enhance these interactions, leading to improved efficacy in inhibiting tumor growth or modulating inflammatory responses .
Case Studies and Experimental Data
Several studies have explored the biological activities of related compounds:
| Compound | Activity | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound A | Antiproliferative | 0.56 | A549 |
| Compound B | Anti-inflammatory | Not specified | Not specified |
| Compound C | Antioxidant | Not specified | Not specified |
These findings underscore the importance of further research into the biological properties of 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid, particularly its potential therapeutic applications in oncology and inflammation-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
